2,2-Di-P-Tolylpropane
Overview
Description
Poly AO-79 is a nonabsorbable, polymeric antioxidant designed for use in food applications. It is a composition selected from a class of polymers prepared by the polycondensation of divinylbenzene and a blend of various sterically hindered phenols and hydroquinone . This compound demonstrates excellent antioxidant activity, making it a valuable additive for stabilizing vegetable oils and extending the shelf-life of food products .
Preparation Methods
Poly AO-79 is synthesized through the polycondensation of divinylbenzene with a blend of sterically hindered phenols and hydroquinone . The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the polymerization process. Industrial production methods focus on optimizing the reaction conditions to achieve high yields and consistent product quality .
Chemical Reactions Analysis
Poly AO-79 undergoes various chemical reactions, primarily involving its antioxidant properties. It is highly stable and does not depolymerize in the presence of air at temperatures up to 300°C . Common reagents used in reactions with Poly AO-79 include butylated hydroxytoluene, butylated hydroxyanisole, and tertiary butylhydroquinone . The major products formed from these reactions are stabilized vegetable oils with prolonged shelf-life .
Scientific Research Applications
Poly AO-79 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an antioxidant to stabilize various compounds and prevent oxidative degradation . In biology and medicine, Poly AO-79 is studied for its potential to protect biological tissues from oxidative stress . Industrial applications include its use in food preservation, where it helps extend the shelf-life of products by preventing oxidation .
Mechanism of Action
The mechanism of action of Poly AO-79 involves its ability to scavenge free radicals and prevent oxidative damage. The sterically hindered phenols and hydroquinone in its composition act as electron donors, neutralizing free radicals and preventing chain reactions that lead to oxidation . This antioxidant activity is crucial for its effectiveness in stabilizing vegetable oils and other compounds .
Comparison with Similar Compounds
Poly AO-79 is unique compared to other antioxidants such as butylated hydroxytoluene, butylated hydroxyanisole, and tertiary butylhydroquinone . While these monomeric antioxidants are readily absorbed and transported in biological systems, Poly AO-79 is virtually not absorbed from the gastrointestinal tract, making it a safer option for food applications . Additionally, Poly AO-79 demonstrates superior stability at high temperatures, unlike its monomeric counterparts .
Similar compounds include:
- Butylated hydroxytoluene
- Butylated hydroxyanisole
- Tertiary butylhydroquinone
These compounds share antioxidant properties but differ in their absorption, stability, and effectiveness in various applications .
Properties
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20/c1-13-5-9-15(10-6-13)17(3,4)16-11-7-14(2)8-12-16/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAHSJTUQAWUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046243 | |
Record name | 2,2-Di-4-tolylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823-31-0 | |
Record name | NSC100243 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Di-4-tolylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4PR-ISOPROPYLIDENEDITOLUENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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